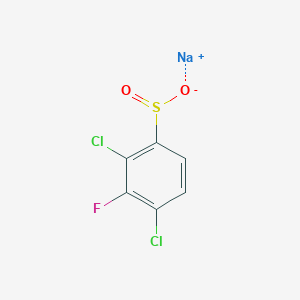

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H2Cl2FNaO2S. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonate group attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichloro-3-fluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds .

Scientific Research Applications

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

2,4-Dichloro-1-fluorobenzene: This compound shares a similar structure but lacks the sulfonate group, making it less reactive in certain chemical reactions.

2,4-Dichlorobenzene-1-sulfonic acid: This compound has a similar sulfonate group but does not contain the fluorine atom, affecting its chemical properties and reactivity.

Uniqueness: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is unique due to the combination of chlorine, fluorine, and sulfonate groups on the benzene ring. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial applications .

Biological Activity

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antioxidant activities, as well as its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonate group attached to a benzene ring with two chlorine atoms and one fluorine atom as substituents. Its chemical formula is C6H3Cl2FNaO2S. The specific arrangement of halogen atoms contributes to its unique reactivity patterns, making it a valuable intermediate in various chemical reactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that sodium sulfinates can inhibit the growth of various bacterial strains, both gram-positive and gram-negative. For instance, studies have shown that certain derivatives exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

In addition to its antimicrobial effects, this compound exhibits antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential utility in pharmaceutical applications aimed at combating oxidative damage .

The biological activity of this compound can be attributed to its reactivity with nucleophiles and electrophiles. The sulfonate group enhances the compound's ability to undergo substitution reactions, which may lead to the formation of more biologically active derivatives. This reactivity pattern is similar to other organosulfur compounds that have been studied for their pharmacological potential .

Case Study 1: Antimicrobial Screening

A study conducted by Uneo et al. (1984) involved the synthesis of various sodium sulfinates, including this compound. The antimicrobial efficacy was assessed using a series of bacterial strains. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This suggests that the presence of chlorine and fluorine atoms plays a significant role in the compound's effectiveness against bacteria .

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, this compound was evaluated for its ability to inhibit lipid peroxidation in vitro. The results showed a dose-dependent reduction in malondialdehyde (MDA) levels, a marker for oxidative stress. This finding supports the compound's potential as an antioxidant agent in therapeutic applications aimed at reducing oxidative damage .

Properties

Molecular Formula |

C6H2Cl2FNaO2S |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

sodium;2,4-dichloro-3-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H3Cl2FO2S.Na/c7-3-1-2-4(12(10)11)5(8)6(3)9;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

WAXQIEMXJFADHJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)[O-])Cl)F)Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.